4-chloro-2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide
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Overview
Description
4-chloro-2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide is an organic compound with the molecular formula C16H18ClNO4S. This compound is characterized by the presence of a chloro group, two methoxy groups, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-chloro-2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2,5-dimethoxyaniline
- 4-methylbenzenesulfonamide
- 2,5-dimethoxybenzenesulfonamide
Uniqueness
4-chloro-2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide is unique due to the presence of both chloro and methoxy groups on the benzene ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups with the sulfonamide moiety enhances its potential for diverse applications in scientific research .
Properties
IUPAC Name |
4-chloro-2,5-dimethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-11-4-6-12(7-5-11)10-18-23(19,20)16-9-14(21-2)13(17)8-15(16)22-3/h4-9,18H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLRCIMIHWLQRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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